2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol
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Overview
Description
2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is an organic compound that features a phenyl ring substituted with a methoxy group and a trifluoromethyl group, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-methoxy-4-(trifluoromethyl)benzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent like methanol. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: 3-Methoxy-4-(trifluoromethyl)benzaldehyde or 3-methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenylacetate
- 4-(Trifluoromethyl)phenethyl alcohol
Uniqueness
2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the ethanol moiety provides a distinct set of properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H11F3O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-[3-methoxy-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-15-9-6-7(4-5-14)2-3-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3 |
InChI Key |
BHPFJIBCUVYARO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)C(F)(F)F |
Origin of Product |
United States |
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